5-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Description
5-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a fluorine atom, a methoxy group, and a dioxaborolane ring attached to an aniline moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
Properties
IUPAC Name |
5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3.ClH/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(16)11(9)17-5;/h6-7H,16H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNNUGMJNKWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxyaniline and pinacolborane.
Borylation Reaction: The key step involves the borylation of 5-fluoro-2-methoxyaniline using pinacolborane in the presence of a palladium catalyst. This reaction forms the boronic ester intermediate.
Hydrochloride Formation: The final step involves the conversion of the boronic ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in cross-coupling.
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Typically, a base such as potassium carbonate or sodium hydroxide is used to facilitate the coupling reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials such as polymers and electronic materials.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides.
Pharmaceuticals: Key intermediate in the production of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The primary mechanism of action of 5-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the fluorine and methoxy groups.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of an aniline moiety.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom can enhance the compound’s reactivity and stability.
Methoxy Group: Provides additional sites for chemical modification and can influence the electronic properties of the compound.
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